![molecular formula C20H21NO2 B1306310 Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine CAS No. 436087-18-2](/img/structure/B1306310.png)

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine

Übersicht

Beschreibung

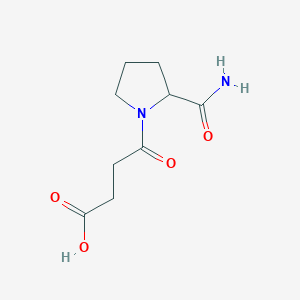

The compound "Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine" is a derivative of furan, which is an aromatic heterocyclic organic compound. This compound is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methylene group that is further linked to an amine with a phenyl and a 4-methoxy-phenyl substituent. This structure suggests that the compound could be of interest in the development of materials or pharmaceuticals due to the presence of the furan ring and the aromatic substituents.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been reported to produce novel biobased furan polyesters . Although the specific synthesis of "Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine" is not detailed in the provided papers, similar furan compounds have been synthesized from furfuryl alcohol and its derivatives, indicating that the starting materials for such compounds are readily available and that the synthesis could involve modifications of furfuryl alcohol or its derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was determined using X-ray powder diffraction and further analyzed using density functional theory (DFT) . Similarly, the molecular structure of "Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine" could be studied using these techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

Furan compounds can participate in various chemical reactions due to the reactivity of the furan ring. The biological activity studies of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including an amine derivative, demonstrated potent activity against cancer cell lines and bacteria . This suggests that "Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine" could also be involved in reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The number of methylene units in the dicarboxylic segments of furan polyesters, for example, affects their physical properties . The presence of methoxy and phenyl groups in "Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine" would likely impact its solubility, melting point, and stability. These properties are essential for the practical application of the compound in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

Research has highlighted the synthesis and application of furan derivatives, such as Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine, in developing new polymers and functional materials. Furan derivatives are recognized for their potential in sustainable chemistry, particularly in replacing non-renewable resources like petroleum-based chemicals. One significant application is in the production of monomers for polymers, where furan derivatives serve as a bio-based alternative for creating eco-friendly materials. This transition to furan-based polymers represents a shift towards greener, more sustainable material science, emphasizing the importance of renewable resources in industrial applications (Chernyshev et al., 2017).

Chemical Synthesis and Reactions

The reactivity of arylmethylidene derivatives of furan compounds, including Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine, has been extensively studied. These compounds undergo various reactions with C- and N-nucleophiles, leading to a wide array of chemical structures. The versatility of these reactions demonstrates the potential of furan derivatives in synthesizing complex organic molecules, which could have applications ranging from pharmaceuticals to materials science. The direction of these reactions is influenced by factors like the strength of the nucleophilic agent and reaction conditions, highlighting the chemical flexibility of furan derivatives (Kamneva et al., 2018).

Bioactive Molecules and Drug Design

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine and related furan derivatives are significant in medicinal chemistry, especially in the design of bioactive molecules. These compounds have shown potential in various therapeutic areas, including antiviral, antitumor, and antimicrobial applications. The presence of furan and thiophene rings in these molecules contributes to their bioactivity, making them valuable in drug discovery and development. The incorporation of furan derivatives into nucleobases and nucleosides analogues underscores their utility in creating new pharmaceuticals with optimized efficacy and selectivity (Ostrowski, 2022).

Green Chemistry and Biomass Valorization

The use of furan derivatives in green chemistry, particularly in transforming lignocellulosic biomass into valuable chemicals, is another area of significant research interest. Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine exemplifies the type of molecule that can be derived from renewable resources, offering an alternative to fossil fuels for chemical production. This approach not only supports the development of sustainable industrial processes but also contributes to the reduction of carbon footprint and environmental impact. The research focuses on optimizing the conversion of biomass into furan-based chemicals, aiming to improve the efficiency and scalability of these processes for industrial applications (Dedes et al., 2020).

Safety And Hazards

The safety and hazards of “Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine” are not well-documented. However, it’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions of “Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine” are not clear due to the limited information available. However, furan derivatives have wide applications in various fields, indicating potential future directions4.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-22-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21-15-19-8-5-13-23-19/h2-13,20-21H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAZQOJFGUFCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389920 | |

| Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine | |

CAS RN |

436087-18-2 | |

| Record name | N-[2-(4-Methoxyphenyl)-1-phenylethyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)